1-Isobutyl-1H-pyrazole-5-sulfonamide
Description
Properties
Molecular Formula |
C7H13N3O2S |
|---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
2-(2-methylpropyl)pyrazole-3-sulfonamide |
InChI |
InChI=1S/C7H13N3O2S/c1-6(2)5-10-7(3-4-9-10)13(8,11)12/h3-4,6H,5H2,1-2H3,(H2,8,11,12) |
InChI Key |
XLFSNFCPHXKTSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC=N1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is synthesized through cyclocondensation of 1,3-diketones with isobutyl hydrazine. For example, pentane-2,4-dione reacts with isobutyl hydrazine in ethanol under reflux to form 1-isobutyl-1H-pyrazole. This step achieves yields exceeding 85% when conducted in anhydrous conditions.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Regioselective Sulfonation at Position 5
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The isobutyl group’s steric bulk directs electrophilic attack to the less hindered 5-position, minimizing formation of 3-sulfonated byproducts.
Optimized Sulfonation Protocol:
- Reactants: 1-Isobutyl-1H-pyrazole (1.0 equiv), ClSO₃H (1.2 equiv)
- Solvent: Dichloromethane (anhydrous)
- Temperature: 0–5°C (ice-water bath)
- Time: 4 hours
- Workup: Quench with ice-water, extract with DCM, dry over Na₂SO₄
- Yield: 70–75% (1-isobutyl-1H-pyrazole-5-sulfonic acid)
Sulfonyl Chloride Formation
The sulfonic acid intermediate is converted to sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). SOCl₂ is preferred for its milder conditions and easier byproduct removal.
Representative Procedure:
- Add SOCl₂ (3.0 equiv) dropwise to sulfonic acid in anhydrous toluene.
- Reflux at 110°C for 6 hours.
- Remove excess SOCl₂ via rotary evaporation.
- Purify by recrystallization (hexane/ethyl acetate).
- Yield: 80–85% (1-isobutyl-1H-pyrazole-5-sulfonyl chloride)
Amination to Sulfonamide
The sulfonyl chloride reacts with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF) at 0°C. This step requires strict moisture control to prevent hydrolysis.
Amination Conditions:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C (ice bath) |
| Ammonia Concentration | 28–30% (aq.) |
| Reaction Time | 2 hours |
| Yield | 90–95% |
Mechanistic Insights and Regiochemical Control
The regioselectivity of sulfonation is governed by the isobutyl group’s steric effects, which shield the 3-position and direct electrophiles to the 5-position. Computational studies suggest that the electron-donating methyl branches of the isobutyl group slightly activate the 5-position via inductive effects, further favoring sulfonation at this site.
Comparative Reactivity of Pyrazole Positions:
| Position | Relative Reactivity (Sulfonation) |
|---|---|
| 3 | Low (steric hindrance) |
| 4 | Moderate |
| 5 | High (preferred) |
Industrial-Scale Optimization Strategies
Continuous Flow Synthesis
Recent advancements employ continuous flow reactors to enhance scalability and safety during sulfonation and amination. This method reduces reaction times by 40% and improves yield consistency.
Flow Reactor Parameters:
- Residence Time: 30 minutes (sulfonation), 15 minutes (amination)
- Pressure: 2–3 bar
- Throughput: 5 kg/hour
Green Chemistry Approaches
Solvent recycling and catalyst recovery systems minimize waste. For instance, toluene from sulfonyl chloride synthesis is distilled and reused, reducing solvent consumption by 60%.
Analytical Characterization and Quality Control
1-Isobutyl-1H-pyrazole-5-sulfonamide is characterized via:
- NMR Spectroscopy:
- ¹H NMR (400 MHz, CDCl₃): δ 1.05 (d, 6H, CH(CH₃)₂), 2.45 (m, 1H, CH(CH₃)₂), 4.25 (d, 2H, NCH₂), 6.90 (s, 1H, pyrazole-H), 7.55 (s, 2H, NH₂).
- HPLC Purity: >99% (C18 column, acetonitrile/water gradient).
Applications and Derivatives
This sulfonamide serves as a precursor for agrochemicals and pharmaceuticals. Derivatives such as 1-Isobutyl-5-(methylsulfonamido)-1H-pyrazole exhibit herbicidal activity with IC₅₀ values of 12–18 μM against Amaranthus retroflexus.
Chemical Reactions Analysis
Types of Reactions
1-Isobutyl-1H-pyrazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-Isobutyl-1H-pyrazole-5-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isobutyl-1H-pyrazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or decreased proliferation of cancer cells .
Comparison with Similar Compounds
Substituent Analysis and Physicochemical Properties
Structural Influences on Solubility and Bioavailability
- Hydrogen Bonding: Sulfonamide (-SO₂NH₂) groups enhance solubility and target binding compared to nitro (-NO₂) or amine (-NH₂) moieties .
- Bulkiness : Heteroaromatic substituents (e.g., pyridinyl in ’s compound) improve enzyme inhibition but may limit oral bioavailability due to high molecular weight .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Isobutyl-1H-pyrazole-5-sulfonamide, and how can purity be optimized?
- Methodology : Begin with a nucleophilic substitution reaction using pyrazole sulfonyl chloride derivatives and isobutylamine. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient). Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis . Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like unreacted sulfonyl chlorides or N-alkylation side products .
Q. Which spectroscopic techniques are critical for characterizing 1-Isobutyl-1H-pyrazole-5-sulfonamide?
- Methodology : Use ¹H/¹³C NMR to confirm substituent positions on the pyrazole ring (e.g., isobutyl group at N1, sulfonamide at C5). IR spectroscopy identifies sulfonamide S=O stretches (~1350-1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For crystallographic confirmation, grow single crystals in ethanol/water mixtures and perform X-ray diffraction (XRD) to resolve bond angles and spatial arrangement .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to heat (40°C), humidity (75% RH), and light (UV-vis). Monitor degradation via HPLC and quantify decomposition products (e.g., sulfonic acid derivatives). Store in amber vials under inert gas (argon) at -20°C for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake studies) to identify confounding factors like solubility or membrane permeability. Use molecular docking (AutoDock Vina) to correlate structural features (e.g., sulfonamide orientation) with activity. Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C) to minimize variability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology : Synthesize analogs with modifications at the pyrazole ring (e.g., halogenation at C3/C4) or sulfonamide group (e.g., methyl vs. phenyl substituents). Test analogs in parallel using high-throughput screening (HTS) for target binding (e.g., carbonic anhydrase isoforms). Use multivariate analysis (PCA) to identify critical physicochemical parameters (logP, polar surface area) influencing activity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics (MD) simulations (GROMACS) to model binding to enzymes like cyclooxygenase-2 (COX-2). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd). Compare results with known sulfonamide inhibitors (e.g., celecoxib) to identify unique interaction motifs .
Q. How do analytical discrepancies (e.g., NMR vs. XRD data) arise in structural studies?
- Methodology : NMR may show dynamic averaging in solution (e.g., rotational isomerism of the isobutyl group), while XRD provides static solid-state structures. Use variable-temperature NMR to detect conformational flexibility. For ambiguous cases, supplement with DFT calculations (Gaussian 09) to model energy-minimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
